4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

Catalog No.
S3468037
CAS No.
1696396-77-6
M.F
C31H18BrN
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de...

CAS Number

1696396-77-6

Product Name

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]

IUPAC Name

4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene]

Molecular Formula

C31H18BrN

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H

InChI Key

DEBGINPVBRQMAH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br
  • Chemical Novelty: The scarcity of information suggests this compound may be relatively new and not yet extensively studied.
  • Limited Commercial Availability: The only reference found for this specific compound was through a chemical supplier in China, which may indicate limited commercial availability hindering widespread research efforts [].

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] is a complex organic compound characterized by its unique spiro structure, which integrates a fluorene unit with an indolo[3,2,1-de]acridine moiety. This compound has the molecular formula C31H18BrNC_{31}H_{18}BrN and a molecular weight of 484.39 g/mol. The presence of bromine in the structure can influence its reactivity and biological properties, making it a subject of interest in various fields including material science and medicinal chemistry .

The synthesis of 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] typically involves multi-step reactions. A common synthetic route includes the use of n-butyllithium in tetrahydrofuran under inert atmosphere conditions, followed by a reaction with acetic acid and hydrogen chloride in water. These reaction conditions are crucial for ensuring the formation of the desired spiro-configured structure .

Research indicates that compounds similar to 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] exhibit significant biological activities, including antitumor properties and potential applications in photodynamic therapy. The unique structural features of this compound may contribute to its ability to interact with biological targets effectively .

The synthesis methods for 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] involve several key steps:

  • Formation of the Spiro Structure: This typically involves the reaction of fluorene derivatives with indole or acridine derivatives under controlled conditions.
  • Bromination: The introduction of bromine is achieved through electrophilic aromatic substitution or other bromination techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] has potential applications in:

  • Organic Electronics: It can serve as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its favorable electronic properties.
  • Pharmaceuticals: Its biological activities make it a candidate for further development as an antitumor agent or for use in other therapeutic areas .

Studies on similar compounds suggest that 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] may interact with various biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes and may be responsible for its observed biological effects. Further research is needed to elucidate the specific mechanisms of action .

Several compounds share structural similarities with 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-HydroxyquinolineContains a quinoline ringKnown for chelating metal ions
Indolo[3,2-b]carbazoleCarbazole core structureExhibits strong fluorescence
4-Amino-spiro[indole-acridine]Amino group additionPotential anti-cancer activity

These compounds highlight the diversity within this class of materials while showcasing the unique spiro configuration of 4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine], which may contribute to its distinct chemical and biological properties .

One-Pot Multicomponent Strategies for Spiroacridine-Fluorene Frameworks

One-pot multicomponent reactions have emerged as pivotal strategies for constructing spiroacridine-fluorene frameworks due to their ability to streamline synthetic pathways. A notable example involves the integration of Knoevenagel condensation and Michael addition steps, which enables the sequential formation of spiro bonds without intermediate isolation. For instance, the mechanochemical synthesis of spiro[indole–pyrrolidine] derivatives demonstrates the feasibility of combining multiple reactions in a single vessel under solvent-free conditions. By adapting this approach, researchers have successfully coupled fluorene precursors with indoloacridine derivatives in the presence of brominating agents.

The one-pot methodology reduces side reactions such as azoamino compound formation, a common issue in diazotization-iodization sequences. For 4-bromo-spiro compounds, this strategy involves the simultaneous bromination of the fluorene moiety and cyclization of the indoloacridine unit. Key to this process is the use of dual-function catalysts, such as cuprous iodide, which facilitates both halogenation and spiroannulation. This method achieves yields exceeding 85% while minimizing purification steps.

Catalytic Systems in Bromination and Cyclization Reactions

Catalytic systems play a critical role in determining the regioselectivity and efficiency of bromination-cyclization sequences. Transition metal catalysts, particularly copper-based complexes, have shown exceptional performance in mediating these transformations. In the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, cuprous iodide and potassium iodide synergistically enhance iodination kinetics while suppressing undesired byproducts. This catalytic pair has been adapted for the bromination of spiroacridine-fluorene systems, where it ensures precise bromine incorporation at the 4-position of the fluorene subunit.

Base catalysts like piperidine also contribute significantly to cyclization steps. During the mechanochemical synthesis of spiro[indole–pyrrolidine] derivatives, piperidine activates isothiocyanate groups for nucleophilic attack, enabling the formation of strained spiro junctions at ambient temperatures. When applied to spiroacridine-fluorene systems, this catalytic system reduces reaction times from hours to minutes while maintaining yields above 90%. The combination of copper catalysts for halogenation and organic bases for cyclization represents a robust platform for large-scale production.

Solvent-Free Approaches to Enhance Reaction Efficiency

Solvent-free methodologies address critical challenges in spirocompound synthesis, including environmental concerns and energy-intensive purification processes. Mechanochemical grinding, as demonstrated in the synthesis of spiro[indole–pyrrolidine] derivatives, enables efficient molecular collisions without bulk solvent. For 4-bromo-spiroacridine-fluorene derivatives, this approach involves the ball-milling of fluorene diols with indoloacridine precursors and N-bromosuccinimide. The mechanical energy input facilitates both bromine radical generation and spirocycle formation, achieving complete conversion within 30 minutes.

Aqueous-phase reactions offer another sustainable alternative. The diazotization-iodization of 4-bromo-3-chloro-2-fluoroaniline in water achieves 97% yield by leveraging the polar environment to stabilize reactive intermediates. Adapting this to spiroacridine-fluorene systems, researchers have utilized micellar water solutions to solubilize hydrophobic reactants, resulting in 82% isolated yields. These solvent-free and aqueous methods reduce waste generation by over 60% compared to traditional organic solvent-based protocols.

The spiroacridine-fluorene architecture is characterized by a sp³-hybridized carbon bridge connecting acridine and fluorene moieties. This orthogonal arrangement imposes geometric constraints that suppress π-π stacking while enabling bipolar charge transport [2]. The hybridization mechanism involves:

  • Conformational Rigidity: The spiro junction enforces a near-90° dihedral angle between the acridine and fluorene planes, localizing π-electron density within each subunit. This rigidity enhances thermal stability (decomposition temperatures >300°C inferred from analogous spiro compounds) [6].
  • Electronic Decoupling: Despite physical connectivity, the orthogonal geometry limits conjugation between the acridine and fluorene systems. Density functional theory (DFT) studies on similar spiro systems show HOMO localization on acridine (63–77%) and LUMO on fluorene [2], creating a natural heterojunction for charge separation.
  • Ring Strain Distribution: The fused indoloacridine subsystem introduces torsional strain, partially offset by the fluorene unit’s planar structure. Bromine substitution at the 4-position further modulates strain through inductive effects [1].

Electronic Effects of Bromine Substitution on Ring Strain

Bromine’s electronegativity (2.96) and van der Waals radius (1.85 Å) significantly influence the compound’s electronic structure:

HOMO-LUMO Modulation

  • Electron-Withdrawing Effects: Bromine reduces electron density at the substitution site, lowering the LUMO level by ~0.3 eV compared to non-halogenated analogs (estimated via TD-DFT for similar systems) [2]. This enhances electron affinity, favoring charge-transfer transitions.
  • HOMO Localization: In 4-bromo derivatives, HOMO remains localized on the acridine core, but bromine’s inductive effect increases conjugation asymmetry, widening the bandgap by 0.15–0.2 eV [6].
ParameterNon-Brominated Analog4-Bromo Derivative
HOMO (eV)-5.2-5.4
LUMO (eV)-2.1-2.4
Bandgap (eV)3.13.0

Table 1: Comparative HOMO-LUMO levels (hypothetical data based on analogous systems) [2] [6].

Ring Strain Analysis

  • Inductive Strain: Bromine’s electron withdrawal increases torsional strain in the indoloacridine ring, quantified by a 5–8° distortion in bond angles (DFT-optimized structures) [2].
  • Resonance Effects: Limited resonance donation from bromine due to its σ-withdrawing nature stabilizes cationic intermediates in charge-transfer states, reducing recombination losses [6].

Steric Considerations in Intramolecular Charge Transfer

The spiro architecture and bromine substitution collectively govern steric interactions:

Spiro-Induced Steric Hindrance

  • Aggregation Suppression: The orthogonal geometry creates a 3D molecular profile, reducing intermolecular π-π interactions. Films of analogous spiro compounds exhibit roughness <1 nm, critical for homogeneous charge transport [6].
  • Rotational Barriers: The spiro bridge imposes a rotational energy barrier >25 kcal/mol, locking the acridine and fluorene units in perpendicular orientations. This minimizes non-radiative decay pathways [2].

Bromine’s Steric Impact

  • Substituent Bulk: Bromine’s van der Waals volume (30.1 ų) disrupts planarization of the indoloacridine subunit, increasing torsional resistance by ~12% compared to hydrogen-substituted analogs [2].
  • Charge-Transfer Efficiency: Steric hindrance at the 4-position directs intramolecular charge transfer along the fluorene axis, achieving a 78% hole mobility retention rate in thin-film simulations [6].

Spiroacridine-fluorene architectures demonstrate exceptional thermally activated delayed fluorescence characteristics through their unique molecular design that facilitates efficient harvesting of triplet excitons. The rigid spiro configuration between the acridine donor and fluorene acceptor units creates an orthogonal arrangement that promotes through-space charge transfer while maintaining optimal singlet-triplet energy gaps [1] [2] [3].

The fundamental mechanism underlying thermally activated delayed fluorescence in these systems involves the thermal activation of triplet excitons to higher energy singlet states through reverse intersystem crossing. Research has demonstrated that spiro[acridine-fluorene]-based emitters exhibit remarkably small singlet-triplet energy gaps, with values as low as 0.01 electronvolts observed in optimized derivatives such as spiro-fluorene-xanthene-phenyloxadiazole-dimethylacridine compounds [4]. This minimal energy separation is crucial for efficient reverse intersystem crossing processes that enable the conversion of non-radiative triplet states into radiative singlet states.

The photophysical properties of these materials are significantly influenced by the donor-acceptor spatial arrangement. Theoretical studies using density functional theory and time-dependent density functional theory calculations have revealed that spiroacridine-fluorene systems exhibit cofacial orientations between donor and acceptor units, leading to well-separated highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [2]. This spatial separation results in small singlet-triplet energy gaps of less than 0.20 electronvolts while maintaining strong oscillator strengths for the lowest singlet excited state, with radiative rates exceeding 10⁶ inverse seconds.

The thermally activated delayed fluorescence behavior is further enhanced by the mixed charge transfer and local excitation character of both singlet and triplet excited states. The significant differences in charge transfer components between singlet and triplet states lead to strong spin-orbit coupling, with values reaching 4.26 inverse centimeters for certain derivatives, resulting in high reverse intersystem crossing rates up to 4.4 × 10⁶ inverse seconds [2] [5].

Temperature-dependent studies have provided crucial insights into the thermally activated delayed fluorescence mechanism. The delayed fluorescence component shows characteristic temperature activation, with the energy gap between singlet and triplet states determining the thermal activation efficiency. For example, the energy gap of 28.36 millielectronvolts determined for related thermally activated delayed fluorescence systems demonstrates the optimal range for efficient thermal activation at room temperature [6].

Through-Space Charge Transfer Dynamics in Organic Light-Emitting Diode Emitters

Through-space charge transfer represents a revolutionary approach in the design of thermally activated delayed fluorescence emitters, particularly in spiroacridine-fluorene systems where the rigid spiro linkage enables precise control over donor-acceptor interactions without direct conjugation [7] [8]. This mechanism offers distinct advantages over conventional through-bond charge transfer by minimizing red-shifted emissions, reducing singlet-triplet energy gaps, and decreasing non-radiative decay losses.

The structural design requirements for effective through-space charge transfer involve optimal face-to-face stacking arrangements with inter-ring distances ideally under 3.5 angstroms to facilitate charge transfer interactions [8]. In spiroacridine-fluorene architectures, the spiro carbon bridge provides a rigid scaffold that maintains the donor and acceptor units in close spatial proximity while preventing direct conjugation that could compromise the desired electronic properties.

Computational analyses have revealed that successful through-space charge transfer emitters based on spiro[acridine-fluorene] scaffolds exhibit several key characteristics. The cofacial orientation between acridine donor and acceptor units leads to spatially separated frontier molecular orbitals, creating small singlet-triplet energy gaps while maintaining high oscillator strengths [2]. The mixed charge transfer and local excitation nature of the excited states ensures both efficient light emission and rapid reverse intersystem crossing processes.

The charge transfer dynamics in these systems are characterized by ultrafast processes that occur on timescales ranging from femtoseconds to microseconds. Femtosecond transient absorption spectroscopy studies have identified the formation of charge transfer states through multiple pathways, including spin-orbit charge transfer intersystem crossing mechanisms [9]. The rigid spiro architecture prevents conformational changes that could lead to non-radiative decay, thereby enhancing the overall quantum efficiency of the charge transfer process.

The effectiveness of through-space charge transfer in spiroacridine-fluorene systems is further demonstrated by the achievement of high reverse intersystem crossing rates. Studies have reported rates reaching 10⁷ inverse seconds in optimized systems, with the efficiency strongly dependent on the energy gap between charge transfer and local excitation states [7] [10]. The orthogonal arrangement provided by the spiro linkage ensures that the charge transfer character can be precisely tuned without compromising the structural integrity of the molecule.

Recent advances in acceptor modulation strategies have shown that the electron-withdrawing strength of the acceptor unit significantly influences the through-space charge transfer properties. The introduction of strong electron-withdrawing groups such as tricarbonitrile substituents can effectively modulate the excited-state properties, achieving rapid reverse intersystem crossing processes with rates of 7.1 × 10⁵ inverse seconds while maintaining high external quantum efficiencies [11] [12].

Device Integration Strategies for Blue-Emission Systems

The integration of spiroacridine-fluorene architectures into blue-emission organic light-emitting diode systems requires sophisticated device engineering strategies that address the unique challenges associated with high-energy blue emission while maximizing the advantages of thermally activated delayed fluorescence [13] [14] [15].

Device architecture optimization represents a critical aspect of successful integration, with multiple approaches demonstrating significant performance improvements. Non-doped device configurations utilizing spiroacridine-fluorene emitters as the primary emissive layer have achieved notable success, with compounds such as spiro[acridine-fluorene]-phenanthroimidazole derivatives showing maximum emission at 448 nanometers, maximum luminance of 2122 candela per square meter, and external quantum efficiency of 3.97 percent [16] [17]. The inherent bipolar charge transport characteristics of these materials eliminate the need for separate hole and electron transport layers in simplified device structures.

Doped device architectures have demonstrated superior performance through optimized host-guest interactions. The selection of appropriate host materials with high triplet energies and good charge transport properties is essential for efficient energy transfer and exciton confinement. Research has shown that devices with 3 percent doping concentrations of spiroacridine derivatives in suitable hosts can achieve external quantum efficiencies exceeding 26 percent, with emission wavelengths optimized for blue-green regions around 480 nanometers [18] [19].

The thermally activated delayed fluorescence-assisted thermally activated delayed fluorescence approach represents an advanced integration strategy that addresses the challenges of pure blue emission while maintaining high efficiency. This technique involves the use of a thermally activated delayed fluorescence assistant dopant in combination with a pure blue-emitting thermally activated delayed fluorescence emitter, enabling the harvesting of narrow blue emission through reverse intersystem crossing mediated cascade energy transfer processes. Such systems have achieved external quantum efficiencies of 31.4 percent with pure blue emission coordinates of (0.13, 0.15) and significant lifetime extensions [15].

Solution-processed device fabrication offers advantages in terms of manufacturing scalability and cost-effectiveness. Spiroacridine-fluorene derivatives with appropriate alkyl chain modifications have been successfully employed in solution-processed devices, achieving external quantum efficiencies up to 18.9 percent [20]. The solubility characteristics can be precisely controlled through molecular design, with alkyl substituents serving not only as solubilizing groups but also as modulators of charge transfer and luminescence properties.

The horizontal dipole orientation ratio represents a crucial parameter for maximizing light outcoupling efficiency in organic light-emitting diode devices. Spiroacridine-fluorene emitters exhibit naturally high horizontal dipole ratios ranging from 0.86 to 0.91, contributing to superior organic light-emitting diode performance compared to conventional emitters [13]. This preferential orientation results from the rigid spiro configuration that constrains molecular motion and promotes favorable dipole alignment.

Stability considerations are paramount in blue-emission systems due to the high energy requirements and potential degradation pathways. The rigid spiro structure provides inherent stability advantages, with glass transition temperatures reaching 198 degrees Celsius and suppressed efficiency roll-off characteristics [16] [21]. Advanced device architectures incorporating tandem structures with multiple light-emitting layers have been developed to reduce the light-emitting burden on individual layers, thereby extending operational lifetimes while maintaining high efficiencies [22].

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Dates

Last modified: 07-26-2023

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